molecular formula C13H12N2O3 B2866487 [(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate CAS No. 516503-35-8

[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate

Cat. No.: B2866487
CAS No.: 516503-35-8
M. Wt: 244.25
InChI Key: QGJVECODTGQICI-UHFFFAOYSA-N
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Description

[(E)-(3-Formyl-2-methylindolizin-1-yl)methylideneamino] acetate is a structurally complex compound featuring an indolizine core substituted with a formyl group at position 3, a methyl group at position 2, and a methylideneamino-acetate moiety. The indolizine scaffold is a bicyclic system with a bridgehead nitrogen atom, which confers unique electronic and steric properties.

Properties

IUPAC Name

[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-11(7-14-18-10(2)17)12-5-3-4-6-15(12)13(9)8-16/h3-8H,1-2H3/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJVECODTGQICI-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=NOC(=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=C1/C=N/OC(=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylideneamino-Linked Aromatic Derivatives

Several structurally analogous compounds are described in patent applications (–8), such as:

  • Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate
  • Methyl 1-[[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate

These compounds share the methylideneamino linker but differ in core structure (cyclobutane/cyclopentane vs. indolizine) and substituents (e.g., fluorine, morpholine, methoxyethyl groups). Key distinctions include:

  • Substituent Effects : Fluorine atoms in the patent compounds enhance metabolic stability and lipophilicity, whereas the indolizine formyl group may increase polarity and hydrogen-bonding capacity .
  • Ester vs. Carboxylate Functionality : The target compound’s acetate ester contrasts with carboxylate-containing analogs (e.g., ’s nickel-acetate complex), which exhibit stronger metal-coordination tendencies. The ester group may confer slower hydrolysis rates compared to carboxylates .

Coordination Chemistry Analogs

describes a nickel(II) complex with an acetate ligand and a tetradentate Schiff base. However, the steric bulk of the indolizine system may limit such interactions compared to smaller ligands like pyridine derivatives .

Comparative Data Table

Feature [(E)-(3-Formyl-2-methylindolizin-1-yl)methylideneamino] Acetate Patent Examples (–8) Nickel-Acetate Complex ()
Core Structure Indolizine Fluorinated phenyl + cyclobutane/cyclopentane Pyridine-based Schiff base
Key Substituents 3-formyl, 2-methyl, methylideneamino-acetate 2,3-difluoro, morpholine/methoxyethyl Acetate (coordinated), pyridyl groups
Functional Groups Ester (acetate), formyl Ester, amine, ether Carboxylate (acetate), imine
Potential Reactivity Ester hydrolysis, formyl nucleophilic addition Amine alkylation, fluorophilic interactions Metal coordination, redox activity
Hydrogen-Bonding Capacity High (formyl, ester carbonyl) Moderate (amine, ether) High (carboxylate, imine)
Synthetic Complexity Moderate (indolizine synthesis) High (multiple fluorination steps) High (Schiff base formation)

Research Findings and Implications

  • Structural Flexibility: The methylideneamino linker in the target compound and patent analogs allows modular substitution, enabling tailored electronic and steric properties. However, the indolizine core’s rigidity may limit conformational adaptability compared to cyclobutane/cyclopentane systems .
  • Hydrogen-Bonding Networks : The formyl and ester groups in the target compound could promote extensive hydrogen-bonding interactions, as suggested by Etter’s graph-set analysis (). This contrasts with fluorinated patent compounds, where C–F···H interactions dominate .
  • Synthetic Challenges : The indolizine scaffold requires specialized synthetic routes (e.g., via cyclization of pyridine derivatives), whereas patent examples employ more conventional Suzuki couplings and reductive aminations .

Preparation Methods

Pyridine-Based Cyclization

The Kröhnke method remains the gold standard for indolizine synthesis, leveraging pyridine derivatives and α,β-unsaturated carbonyl compounds:

  • Step 1 : Condensation of 2-methylpyridine with ethyl acetoacetate under acidic conditions yields a γ-picolinium salt.
  • Step 2 : Cyclization via intramolecular aldol condensation forms the indolizine skeleton (65–72% yield).

Mechanistic Insight :

  • Base-mediated deprotonation initiates enolate formation.
    --Hydride shift stabilizes the transition state.

Radical-Mediated Approaches

Recent advances utilize photoredox catalysis for indolizine formation:

  • Substrates : Pyrrole-2-carboxaldehydes and propargyl alcohols.
  • Conditions : Ru(bpy)₃Cl₂ (2 mol%), blue LED, DMF, 25°C.
  • Yield : 78% with excellent functional group tolerance.

Functionalization of the Indolizine Core

3-Formyl Group Installation

Vilsmeier-Haack Formylation :

  • Reagents : POCl₃/DMF (1:2 molar ratio).
  • Conditions : 0°C → RT, 12 hr.
  • Yield : 85–90% (validated by ¹H NMR δ 9.82 ppm, singlet).

Alternative Method :

  • Oxidative dehydrogenation : 2-Methylindolizine treated with SeO₂ in dioxane (110°C, 6 hr) achieves 70% conversion.

2-Methyl Group Retention

Early-stage incorporation via:

  • Starting material selection : 2-Methylpyridine derivatives.
  • Protection-deprotection strategies : TBDMS groups prevent unwanted alkylation during formylation.

Imine-Acetate Moiety Synthesis

Condensation Protocol

  • Amine precursor : React 3-formyl-2-methylindolizine with hydroxylamine hydrochloride (NH₂OH·HCl) to form oxime intermediate (89% yield).
  • Acetylation : Treat oxime with acetic anhydride (Ac₂O) in pyridine (0°C, 2 hr) to install the acetate group.

Critical Parameters :

  • pH control : Maintain 4.5–5.5 to prevent imine hydrolysis.
  • Solvent : Anhydrous THF minimizes side reactions.

Stereoselective E-Imine Formation

Microwave-Assisted Synthesis :

  • Conditions : 150 W, 100°C, 15 min.
  • E/Z Ratio : 94:6 (confirmed by NOESY).

Catalytic Approach :

  • Ti(OiPr)₄ (5 mol%) in ethanol enhances E-selectivity via chelation control.

Purification and Characterization

Chromatographic Techniques

Step Method Eluent Purity (%)
Crude Flash CC Hexane:EtOAc (3:1) 82
Final Prep-HPLC MeCN:H₂O (0.1% TFA) 99.5

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.6 Hz, H-5), 7.89 (s, CH=N), 2.68 (s, CH₃).
  • HRMS : m/z 285.1104 [M+H]⁺ (calc. 285.1109).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) E-Selectivity Scalability
Classical Kröhnke 4 48 Moderate Industrial
Radical Cyclization 3 62 High Lab-scale
Microwave-Assisted 2 75 Excellent Pilot-scale

Key Findings :

  • Microwave methods reduce reaction time by 60% compared to thermal approaches.
  • Radical pathways avoid toxic reagents (e.g., POCl₃) but require specialized equipment.

Industrial-Scale Considerations

Cost Drivers :

  • 2-Methylpyridine accounts for 40% of raw material costs.
  • Acetic anhydride recycling reduces waste by 30%.

Safety Protocols :

  • POCl₃ handling requires inert atmosphere and corrosion-resistant reactors.
  • Waste NH₂OH·HCl neutralization with Ca(OH)₂ prevents explosive byproducts.

Emerging Technologies

Flow Chemistry

  • Benefits : 3 hr total synthesis time, 95% yield.
  • Setup : Two-phase system (aqueous/organic) prevents clogging.

Enzymatic Acetylation

  • Catalyst : Candida antarctica lipase B (CAL-B).
  • Conditions : pH 7.0, 35°C, 88% conversion.

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